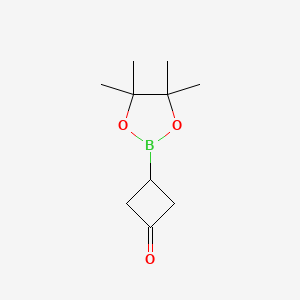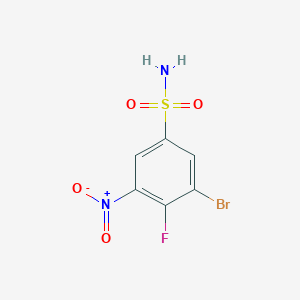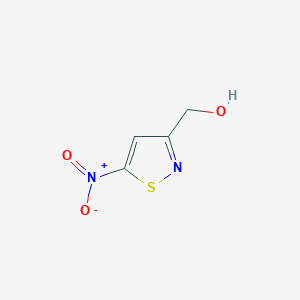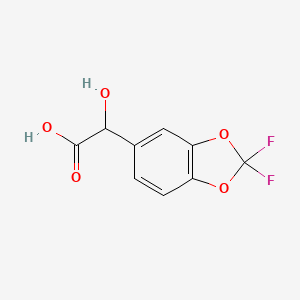
2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an ethanol group, which is further substituted with a 4-methylbenzenesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) typically involves the reaction of 2-naphthaleneethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative with a reduced sulfonate group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Naphthaldehyde, 2-Naphthoic acid
Reduction: Reduced naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
科学研究应用
2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes.
相似化合物的比较
Similar Compounds
2-Naphthaleneethanol: Lacks the sulfonate group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonate derivatives: Similar reactivity but different structural framework compared to naphthalene derivatives.
Uniqueness
2-Naphthaleneethanol, 2-(4-methylbenzenesulfonate) is unique due to the presence of both the naphthalene ring and the sulfonate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
7175-35-1 |
|---|---|
分子式 |
C19H18O3S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-naphthalen-2-ylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H18O3S/c1-15-6-10-19(11-7-15)23(20,21)22-13-12-16-8-9-17-4-2-3-5-18(17)14-16/h2-11,14H,12-13H2,1H3 |
InChI 键 |
XRFAOLIKBJIPII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)



![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)



